2-(2-Chloroethoxy)-2-ethylbutanenitrile
Description
2-(2-Chloroethoxy)-2-ethylbutanenitrile is a branched aliphatic nitrile featuring a chloroethoxy substituent (ClCH2CH2O-) and an ethyl group attached to the second carbon of a butanenitrile backbone. Its molecular formula is C8H14ClNO, with a molecular weight of 199.66 g/mol.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-2-ethylbutanenitrile |
InChI |
InChI=1S/C8H14ClNO/c1-3-8(4-2,7-10)11-6-5-9/h3-6H2,1-2H3 |
InChI Key |
XQOAEKMWHYHQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The nitrile group in 2-(2-Chloroethoxy)-2-ethylbutanenitrile increases polarity compared to ethers like 2-ethoxy-2-methylbutane, which lacks electronegative substituents . This enhances solubility in polar solvents and reactivity in cyanation reactions.
Physical Properties: The boiling point of 2-(2-Chloroethoxy)ethanol (79–81°C at 5 mmHg) suggests that the target compound, with a larger molecular weight and nitrile group, would exhibit a higher boiling point under similar conditions . Compared to aromatic nitriles like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile (MW 256.73), the aliphatic structure of the target compound likely reduces π-π interactions, lowering melting points .
Applications: Chloroethoxy ethanol is used in pharmaceutical analysis (e.g., Quetiapine Fumarate quantification via GC) , whereas nitriles often serve as precursors in agrochemicals or drugs. The target compound’s structure suggests utility in synthesizing branched nitrile derivatives. Isoindole-dione derivatives are common in drug design, indicating that functionalization of the target compound’s chloroethoxy group could yield bioactive molecules .
Research Findings and Methodological Insights
- Analytical Challenges: While 2-(2-Chloroethoxy)ethanol is quantified via gas chromatography (GC) with flame ionization detection , the target compound’s nitrile group may necessitate alternative methods like HPLC or GC-MS for accurate analysis due to its higher polarity and molecular weight.
- Reactivity : The chloroethoxy group’s susceptibility to hydrolysis or elimination parallels trends in trans-crotonaldehyde (), where steric and electronic effects dictate reaction pathways. The ethyl branch in the target compound may hinder such reactions compared to linear analogs .
- Safety Considerations: Chlorinated compounds often require stringent handling; the acute exposure risks noted for crotonaldehyde imply similar precautions for the target compound.
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